1-(4-Pentylphenyl)butan-2-ol
Description
1-(4-Pentylphenyl)butan-2-ol is a secondary alcohol characterized by a butan-2-ol backbone substituted with a 4-pentylphenyl group at the 1-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the pentylphenyl substituent. Such compounds are of interest in organic synthesis and materials science, particularly for applications requiring tunable solubility and reactivity.
Properties
IUPAC Name |
1-(4-pentylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-5-6-7-13-8-10-14(11-9-13)12-15(16)4-2/h8-11,15-16H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHFAYFJPJTYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)butan-2-ol can be synthesized through several methods, including the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound to yield the desired alcohol . Another method involves the hydrogenation of crotonaldehyde, which is formed via acetaldehyde aldolization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pentylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
1-(4-Pentylphenyl)butan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Pentylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Butanol Derivatives
Key Observations :
- The hydroxyl group position (butan-2-ol vs. butan-1-ol) influences hydrogen-bonding capacity and reactivity.
- Bulky substituents (e.g., pentylphenyl, biphenyl) enhance steric hindrance and lipophilicity, affecting solubility and biological activity .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
Key Findings :
- Boiling Points : Secondary alcohols (e.g., butan-2-ol derivatives) generally exhibit lower boiling points than primary alcohols (e.g., butan-1-ol) due to reduced hydrogen-bonding capacity . The pentylphenyl group in this compound likely elevates its boiling point compared to simpler alcohols.
- Lipophilicity: The pentylphenyl substituent increases logP values, making the compound more lipid-soluble than 4-phenyl-2-butanone or propan-1-ol .
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